N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-5-6-13(12-15)10-11-19-16(22)18-21-20-17(24-18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIIGNFNTYZRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 5-Phenyl-1,3,4-oxadiazole-2-carboxylic Acid
Cyclization of Benzoic Acid Hydrazide with Oxalic Acid
The foundational step involves synthesizing the 1,3,4-oxadiazole core. Benzoic acid hydrazide (1) is reacted with oxalic acid (2) in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. POCl₃ facilitates the dehydration and cyclization of the intermediate diacylhydrazide (3), yielding 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid (4).
Reaction Conditions
- Hydrazide (1): 10 mmol
- Oxalic acid (2): 10 mmol
- POCl₃: 5 mL
- Temperature: 50°C
- Time: 4 hours
The reaction mixture is cooled, poured onto ice, and neutralized with sodium bicarbonate to precipitate the product. Crystallization from ethanol affords pure 4 as a white solid (Yield: 60–66%).
Table 1: Characterization of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic Acid (4)
| Property | Value |
|---|---|
| Melting Point | 210–212°C |
| $$ ^1H $$ NMR (DMSO-$$ d_6 $$) | δ 7.45–8.15 (m, 5H, Ar-H) |
| IR (cm⁻¹) | 1710 (C=O), 1600 (C=N) |
| MS (ESI) | m/z 219 [M+H]⁺ |
Alternative Cyclization Strategies
Alternative methods include using carbon disulfide (CS₂) for cyclization, as demonstrated in the synthesis of 5-benzyl-1,3,4-oxadiazole-2-thiol. However, this approach introduces a thiol group, requiring additional steps for conversion to a carboxylic acid. POCl₃-mediated cyclization remains the most efficient route for direct carboxylic acid formation.
Conversion to Acyl Chloride Intermediate
Activation with Thionyl Chloride
The carboxylic acid (4) is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride (5). This step ensures reactivity for subsequent nucleophilic acyl substitution with amines.
Reaction Conditions
- Carboxylic acid (4): 5 mmol
- SOCl₂: 10 mL
- Temperature: Reflux (70°C)
- Time: 3 hours
Excess SOCl₂ is removed under reduced pressure, and the residue is dried to yield 5 as a pale-yellow oil (Yield: 90–95%).
Amidation with 2-(3-Methoxyphenyl)ethylamine
Coupling Reaction
The acyl chloride (5) is reacted with 2-(3-methoxyphenyl)ethylamine (6) in anhydrous dichloromethane (DCM) under basic conditions. Triethylamine (TEA) neutralizes HCl generated during the reaction, driving the amidation to completion.
Reaction Conditions
- Acyl chloride (5): 5 mmol
- Amine (6): 6 mmol
- TEA: 7 mmol
- Solvent: DCM (20 mL)
- Temperature: 0°C → Room temperature
- Time: 12 hours
The product is extracted with DCM, washed with brine, and purified via column chromatography (hexane:ethyl acetate, 7:3) to afford N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide (7) as a crystalline solid (Yield: 75–80%).
Table 2: Characterization of Target Compound (7)
| Property | Value |
|---|---|
| Melting Point | 145–147°C |
| $$ ^1H $$ NMR (DMSO-$$ d_6 $$) | δ 3.75 (s, 3H, OCH₃), 6.75–7.45 (m, 8H, Ar-H) |
| IR (cm⁻¹) | 1660 (C=O), 1520 (C=N) |
| MS (ESI) | m/z 366 [M+H]⁺ |
Chemical Reactions Analysis
Cyclocondensation of Hydrazides with Carboxylic Acid Derivatives
Reaction of a substituted hydrazide (e.g., N-(2-(3-methoxyphenyl)ethyl)hydrazinecarboxamide) with a phenyl-substituted carboxylic acid derivative (e.g., benzoic acid chloride) under dehydrating conditions forms the 1,3,4-oxadiazole ring. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are common catalysts .
Example Reaction:
Photoredox-Catalyzed Cyclization
Visible-light-driven cyclization of acylhydrazones with aryl halides (e.g., iodobenzene) forms 2,5-disubstituted oxadiazoles. Yields range from 65–84% under mild conditions .
Functional Group Transformations
The compound undergoes reactions at its carboxamide, methoxyphenyl, and oxadiazole moieties:
Hydrolysis of the Oxadiazole Ring
Under acidic or basic conditions, the oxadiazole ring hydrolyzes to form a diacylhydrazine intermediate. For example:
This reaction is critical for prodrug activation in medicinal applications.
Methoxy Group Demethylation
The 3-methoxyphenyl group undergoes demethylation with reagents like BBr₃ or HI to yield a phenolic derivative, enhancing solubility or bioactivity.
Carboxamide Alkylation/Acylation
The carboxamide nitrogen can be alkylated or acylated using alkyl halides or acid chlorides, respectively, in the presence of a base (e.g., K₂CO₃) .
Interaction with Biological Targets
The compound’s reactivity in biological systems includes:
Enzyme Inhibition
The oxadiazole core interacts with enzyme active sites through hydrogen bonding and π-π stacking. For example, it inhibits alkaline phosphatase (ALP) with IC₅₀ values in the micromolar range, comparable to doxorubicin .
DNA Intercalation
The phenyl and methoxyphenyl groups enable partial intercalation into DNA, disrupting replication in cancer cells. Fluorescence quenching studies confirm binding constants (Kₐ) of ~10⁴ M⁻¹ .
Comparative Reaction Analysis of Analogues
Reactivity trends for structurally similar oxadiazoles are summarized below:
Key Observations:
-
Electron-withdrawing substituents (e.g., -Cl, -F) enhance cyclization efficiency .
-
Methoxy groups increase steric hindrance, slightly reducing yields compared to halogenated analogues .
Stability and Degradation
The compound exhibits moderate thermal stability (decomposition >200°C) but is sensitive to:
-
UV Light: Prolonged exposure causes photolytic cleavage of the oxadiazole ring.
-
Strong Oxidizers: Reaction with H₂O₂ or KMnO₄ leads to sulfone or ketone byproducts.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds within the oxadiazole family exhibit notable anticancer properties. For instance, derivatives similar to N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide have been tested against various cancer cell lines. In one study, compounds demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% .
Anti-inflammatory Properties
Oxadiazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which can be pivotal in treating conditions like arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in this area .
Antidiabetic Effects
Recent studies have explored the potential of oxadiazole derivatives in managing diabetes. In vivo tests using models such as Drosophila melanogaster demonstrated that specific oxadiazole compounds could significantly lower glucose levels, indicating their potential as anti-diabetic agents .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids under acidic or basic conditions.
- Coupling with Phenyl Groups : The oxadiazole intermediate is then coupled with the appropriate methoxyphenyl groups using coupling agents like EDCI or DCC.
- Final Amidation : The final step involves reacting the oxadiazole intermediate with an amine to yield the target compound.
Analytical techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed for characterization.
Anticancer Study
A study published in ACS Omega detailed the synthesis and evaluation of various N-Aryl oxadiazoles, including those similar to this compound. These compounds were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Anti-inflammatory Research
In another investigation focusing on anti-inflammatory activity, a series of oxadiazole derivatives were synthesized and screened for their ability to inhibit inflammatory mediators in vitro. The results indicated that specific modifications to the oxadiazole structure enhanced anti-inflammatory activity significantly compared to standard treatments .
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of 1,3,4-Oxadiazole Derivatives
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3-methoxyphenyl group is electron-donating, contrasting with the chloro () and trifluoromethyl () groups in analogs, which are electron-withdrawing. This difference influences electronic density on the aromatic ring, affecting receptor binding and reactivity .
- Conversely, the sulfonyl group in ’s analog increases hydrophilicity .
- Steric Effects : Bulky substituents, such as cyclohexyl () or piperidine-sulfonylphenyl (), may reduce binding affinity to compact active sites compared to the target’s linear phenethyl chain .
Biological Activity
N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its anticancer, antiparasitic, and antimicrobial properties based on various research studies.
- Molecular Formula : CHNO
- Molecular Weight : 252.273 g/mol
- Structure : The compound features a 1,3,4-oxadiazole ring which is known for its significant pharmacological properties.
Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit potent anticancer effects. The following table summarizes the findings related to the anticancer efficacy of this compound and related derivatives:
The studies indicate that this compound demonstrates significant cytotoxicity against various cancer cell lines with IC values in the micromolar range. The mechanism of action primarily involves the induction of apoptosis and disruption of cellular processes critical for cancer cell survival.
Antiparasitic Activity
The compound also shows promising antiparasitic properties. In vitro evaluations against Trypanosoma cruzi and Leishmania amazonensis have revealed:
These results suggest that this compound could be a potential candidate for developing new antiparasitic therapies.
Antimicrobial Activity
In addition to anticancer and antiparasitic effects, oxadiazole derivatives have been reported to possess antimicrobial activities against various bacterial strains:
| Study Reference | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Mycobacterium tuberculosis (Mtb) | Not specified |
The ability of this compound to inhibit the growth of pathogenic bacteria underscores its potential as a lead compound in antibiotic development.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate. Key steps include coupling the oxadiazole core with the 3-methoxyphenethylamine moiety using carbodiimide-based coupling agents (e.g., EDC or DCC). Reaction conditions such as solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) significantly impact yield and purity . Post-synthesis purification often employs column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol.
Basic: What analytical techniques are most reliable for confirming the structure of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is essential for verifying the connectivity of the oxadiazole ring, phenyl groups, and methoxyphenethyl chain. Infrared (IR) spectroscopy helps confirm functional groups like the carboxamide C=O stretch (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation, while HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%) .
Advanced: How can researchers optimize reaction yields when introducing sterically hindered substituents to the oxadiazole core?
Answer:
Optimization requires systematic variation of:
- Catalysts : Switching from DCC to EDC·HCl reduces racemization.
- Solvent polarity : DMF improves solubility of polar intermediates compared to THF.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W).
Parallel monitoring via HPLC allows real-time tracking of intermediate formation and byproduct generation .
Advanced: What computational methods are suitable for predicting the compound's pharmacokinetic properties?
Answer:
- Molecular docking : AutoDock Vina predicts interactions with biological targets (e.g., enzymes or receptors).
- Density Functional Theory (DFT) : B3LYP/6-31G* basis set calculates electron distribution for reactivity insights.
- QSAR models : Estimate logP (2.8 ± 0.3) and bioavailability using descriptors like topological polar surface area (TPSA ≈ 80 Ų) .
Basic: What biological screening approaches are appropriate for initial evaluation of this compound?
Answer:
Primary screens should include:
- Kinase inhibition assays : Broad-panel screening at 10 μM concentration.
- Antimicrobial susceptibility testing : MIC determination via broth microdilution.
- Cytotoxicity profiling : MTT assays against standard cell lines (e.g., HEK293, HepG2) .
Advanced: How should researchers address discrepancies in biological activity data between in vitro and in vivo models?
Answer:
- ADME studies : Identify bioavailability issues using Caco-2 cell permeability assays.
- Metabolite profiling : LC-MS/MS detects species-specific metabolic pathways (e.g., murine vs. human liver microsomes).
- Formulation optimization : Nanoemulsions or pro-drug strategies enhance bioavailability .
Advanced: What strategies are effective in resolving contradictory results from different spectroscopic characterization methods?
Answer:
- Orthogonal validation : Combine 2D NMR (HSQC, HMBC) for ambiguous proton assignments.
- Mass fragmentation cross-validation : Compare experimental HRMS data with computational tools like MassFrontier.
- Single-crystal X-ray diffraction : Resolves absolute configuration disputes when suitable crystals are obtained .
Basic: How can researchers assess the compound's stability under various storage conditions?
Answer:
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Stability-indicating HPLC : Monitor degradation products (e.g., hydrolysis of the oxadiazole ring in acidic conditions).
- Long-term storage : Recommend −20°C in amber vials with desiccants to prevent photolysis and moisture absorption .
Advanced: What mechanistic insights can be gained from studying the compound's reactivity with nucleophiles?
Answer:
- Kinetic studies : Monitor carboxamide hydrolysis under alkaline conditions (pH 9–12) via UV-Vis spectroscopy.
- Trapping experiments : Identify reactive intermediates (e.g., oxadiazole ring-opening products) using ESI-MS.
- DFT calculations : Predict electrophilic sites (e.g., C2 of oxadiazole) for regioselective functionalization .
Advanced: How can the compound's supramolecular interactions be exploited for material science applications?
Answer:
- X-ray crystallography : Reveals π-π stacking between phenyl groups (3.5–4.0 Å spacing).
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C).
- Co-crystallization studies : Design co-crystals with carboxylic acids to modulate solubility and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
